3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
Overview
Description
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is an organic compound with the chemical formula C13H28O4. It is a colorless liquid with low volatility at room temperature. This compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds .
Preparation Methods
The synthesis of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol typically involves the reaction of propylene glycol with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the desired compound through a condensation reaction . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the formulation of biological assays and as a reagent in biochemical research.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, inks, and cleaning products due to its solvent properties
Mechanism of Action
The mechanism of action of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol involves its interaction with various molecular targets. In biochemical applications, it may act as a solvent to facilitate the dissolution and interaction of other compounds. In pharmaceutical formulations, it may enhance the solubility and bioavailability of active ingredients .
Comparison with Similar Compounds
Similar compounds to 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol include:
3-tert-butoxy-2-methyl-propan-1-ol: This compound has a similar structure but with a methyl group instead of a propyl group.
1-tert-butoxy-2-propanol: This compound has a similar structure but lacks the additional propyl group.
Di(propylene glycol) tert-butyl ether: This compound has a similar ether linkage but with different alkyl groups
The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and reactivity compared to its analogs .
Biological Activity
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol, also known as 1-tert-butoxypropan-2-ol, is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ether functional group, which contributes to its solubility and reactivity. It is primarily utilized as a solvent and an intermediate in organic synthesis. Its chemical structure allows it to interact with various biological molecules, making it a subject of interest in pharmacological studies.
Pharmacokinetics
Research indicates that this compound exhibits notable pharmacokinetic properties. In studies involving rats and mice, the compound demonstrated rapid elimination from the bloodstream, with half-lives ranging from approximately 5 to 33.8 minutes depending on the dose administered. The peak concentration in blood increased proportionally with dosage, suggesting a dose-dependent absorption and clearance mechanism .
Species | Dose (mg/kg) | Half-Life (min) | Peak Blood Concentration (μg/g) |
---|---|---|---|
Rats | 15 | 9.6 | 23 |
Rats | 200 | 33.8 | 284 |
Mice | 15 | 3.7 | ~1.5 |
Mice | 200 | ~9.4 | ~16 |
Toxicology
The compound has been evaluated for its toxicological effects. Studies have shown that repeated exposure does not significantly alter blood concentrations over time; however, higher doses can lead to nonlinear kinetics in elimination rates . Notably, female rats exhibited higher blood concentrations than males, likely due to differences in urinary excretion rates of conjugates formed during metabolism .
The biological activity of this compound is primarily attributed to its role as a solvent and reagent in biochemical reactions. It enhances the solubility of various compounds, facilitating their interaction with biological targets. Additionally, it is predicted to undergo metabolic transformation via oxidation pathways leading to the formation of various metabolites .
Study on Carcinogenic Potential
A significant study investigated the carcinogenic potential of this compound using Fischer 344 rats and B6C3F1 mice. The study found that intravenous administration resulted in rapid clearance and suggested that the compound does not exhibit significant carcinogenic properties at tested doses .
Application in Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems due to its favorable solubility properties. Its ability to enhance the bioavailability of active pharmaceutical ingredients makes it a valuable component in formulation development .
Properties
CAS No. |
132739-31-2 |
---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
InChI Key |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
Canonical SMILES |
CC(C)(C)OCCCOCCCO |
physical_description |
Colorless liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
vapor_pressure |
0.32 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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